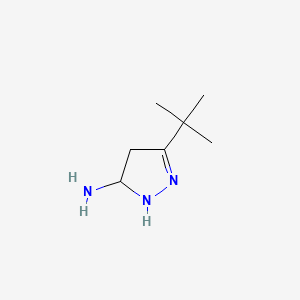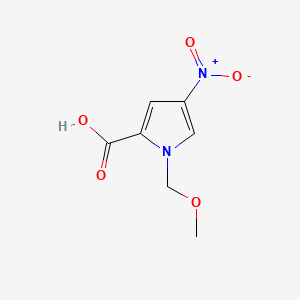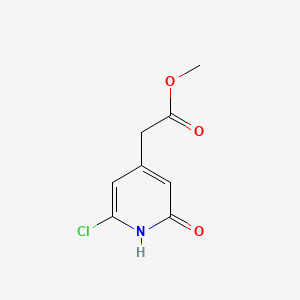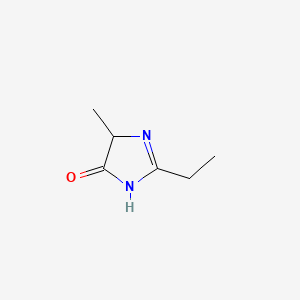![molecular formula C11H15NO4S B574157 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide CAS No. 169899-15-4](/img/structure/B574157.png)
2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as the compound FMA. This compound has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
FMA exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. FMA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, FMA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, FMA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FMA in lab experiments is its wide range of potential therapeutic applications. FMA has been shown to have activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using FMA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for the study of FMA. One area of interest is the development of FMA-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of interest is the study of FMA in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to understand the mechanisms of action of FMA and its potential side effects in vivo.
Synthesemethoden
The synthesis of FMA involves the reaction of 2-furaldehyde with dimethyl sulfoxide (DMSO) and sodium hydride (NaH) to produce 2-(furan-2-yl)methanesulfinyl)ethanol. This intermediate is then reacted with N-(4-hydroxybut-2-en-1-yl)acetamide in the presence of trifluoroacetic acid (TFA) to produce the final product, FMA.
Wissenschaftliche Forschungsanwendungen
FMA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. FMA has been shown to have anti-tumor activity in vitro and in vivo by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, FMA has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-(4-hydroxybut-2-enyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-6-2-1-5-12-11(14)9-17(15)8-10-4-3-7-16-10/h1-4,7,13H,5-6,8-9H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCMELWFWHEYNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS(=O)CC(=O)NCC=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698205 |
Source


|
| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169899-15-4 |
Source


|
| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4(3H,5H)-Furandione, 3-[(3-nitrophenyl)azo]- (9CI)](/img/no-structure.png)



![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)


![2-Methyl-2-propanyl [2-(3-aminopropoxy)ethyl]carbamate](/img/structure/B574095.png)
